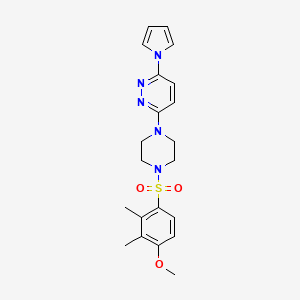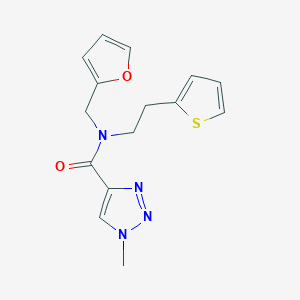![molecular formula C18H15ClN2OS B2990538 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 292053-53-3](/img/structure/B2990538.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a synthetic chemical compound. It has been structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The compound consists of a benzene ring and a 1,3,5-triazine ring .
Synthesis Analysis
The compound was synthesized and its structure was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process was repeated three times to ensure accuracy .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction is crucial for its biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.70 . It was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds related to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide have been synthesized and evaluated for their antiviral effects. For instance, derivatives with a thiadiazole moiety have shown potential against tobacco mosaic virus . This suggests that the compound may also possess antiviral properties that could be explored for the development of new antiviral drugs.
Antiproliferative Effects
Some derivatives of this compound have been studied for their antiproliferative effects against various human cell lines. This indicates a potential application in cancer research, where the compound could be used to inhibit the growth of cancer cells, contributing to the development of novel anticancer therapies.
Agricultural Applications
The thiadiazole derivatives, which are structurally related to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, have been reported to possess herbicidal properties . This opens up possibilities for the compound to be used in the development of new herbicides for agricultural use.
Antimicrobial Properties
Thiadiazole and sulfonamide derivatives are known for their antimicrobial properties . By extension, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide could be researched for its efficacy against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.
Enzyme Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit certain enzymes . This compound could be explored for its enzyme inhibitory activity, which is valuable in understanding disease mechanisms and developing drugs that target specific enzymes.
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGYFIYIWTQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)
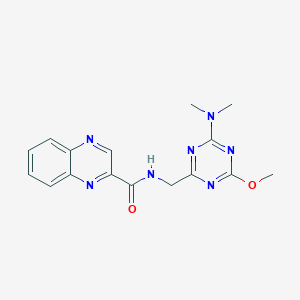


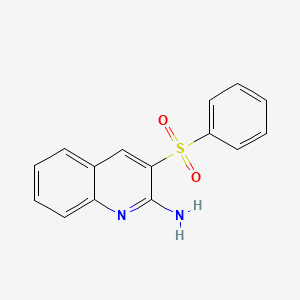
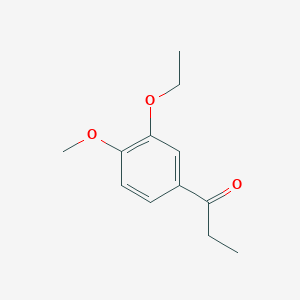
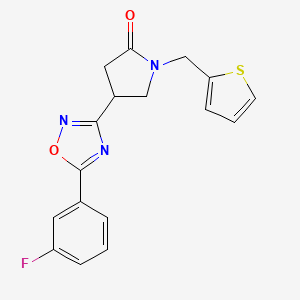
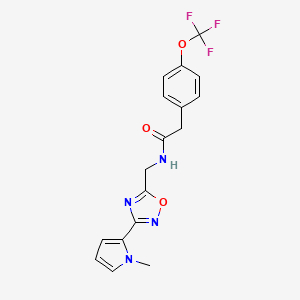

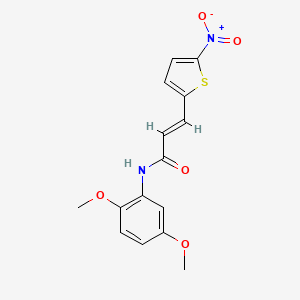
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
